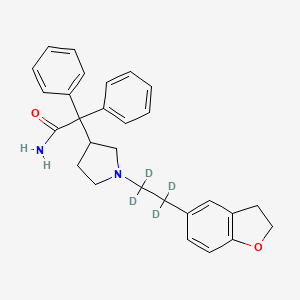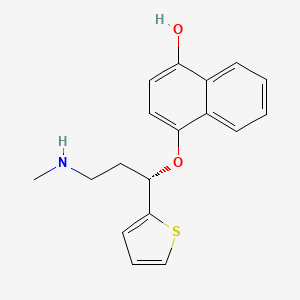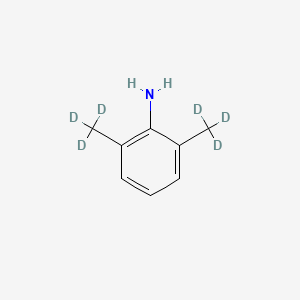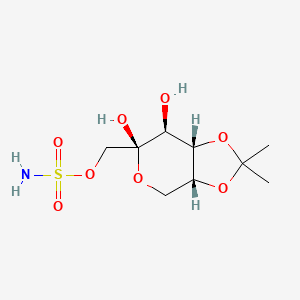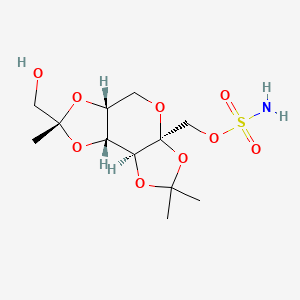
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI) is a complex organic compound that likely contains a cyclohexane ring, a carbonitrile group (-C≡N), a hydroxy group (-OH), and an isopropyl group (-CH(CH3)2). The (1R,2S)-rel- notation indicates the relative configuration of the chiral centers in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane ring, the introduction of the isopropyl and hydroxy groups, and the formation of the carbonitrile group. The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis
The structure of this compound would be determined by the arrangement of its atoms and the conformations of its cyclohexane ring. In general, substituents on cyclohexane rings prefer to be in equatorial positions to minimize steric strain .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carbonitrile group might undergo reactions such as hydrolysis, reduction, or nucleophilic substitution. The hydroxy group could be involved in reactions such as esterification or dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a polar hydroxy group and a polar carbonitrile group might increase its solubility in polar solvents .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
108168-70-3 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.252 |
Nombre IUPAC |
(1R,2S)-1-hydroxy-2-propan-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H17NO/c1-8(2)9-5-3-4-6-10(9,12)7-11/h8-9,12H,3-6H2,1-2H3/t9-,10-/m0/s1 |
Clave InChI |
NBWURZSRWYYFGI-UWVGGRQHSA-N |
SMILES |
CC(C)C1CCCCC1(C#N)O |
Sinónimos |
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



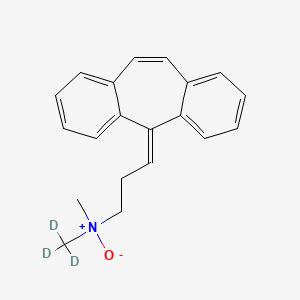

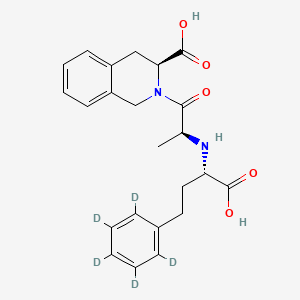
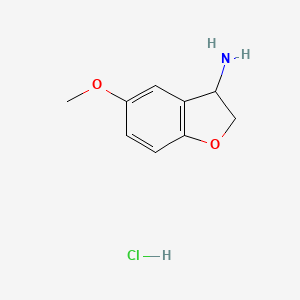
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B563383.png)

